An In-depth Technical Guide on the Synthesis and Characterization of 5-ethylquinolin-8-ol
An In-depth Technical Guide on the Synthesis and Characterization of 5-ethylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 5-ethylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and outlines the expected characterization data.
Synthesis of 5-ethylquinolin-8-ol
The synthesis of 5-ethylquinolin-8-ol can be approached through a modification of the Skraup synthesis, a well-established method for the preparation of quinolines. This proposed method is analogous to the synthesis of similar 8-hydroxyquinoline derivatives.[1][2] The reaction involves the cyclization of an ortho-aminophenol with an α,β-unsaturated carbonyl compound in the presence of a dehydrating and oxidizing agent.
Proposed Reaction Scheme:
The synthesis of 5-ethylquinolin-8-ol is proposed to proceed via the reaction of 2-amino-4-ethylphenol with propenal (acrolein) in the presence of an acid catalyst and an oxidizing agent.
Starting Materials:
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2-amino-4-ethylphenol
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Propenal (Acrolein)
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Concentrated Sulfuric Acid (as catalyst and dehydrating agent)
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An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or iron(III) sulfate)
Reaction Mechanism:
The reaction is believed to proceed through the following key steps:
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Michael Addition: The amino group of 2-amino-4-ethylphenol undergoes a Michael addition to the α,β-unsaturated carbonyl of propenal.
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Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
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Dehydration: The cyclic intermediate is dehydrated to form a dihydroquinoline derivative.
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Oxidation: The dihydroquinoline is then oxidized to the aromatic 5-ethylquinolin-8-ol.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 5-ethylquinolin-8-ol.
Characterization of 5-ethylquinolin-8-ol
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 5-ethylquinolin-8-ol. The following table summarizes the expected analytical data based on the characterization of analogous compounds.
Table 1: Expected Analytical Data for 5-ethylquinolin-8-ol
| Property | Expected Value/Characteristics |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Melting Point (°C) | Expected to be a solid at room temperature. The melting point would need to be determined experimentally. For comparison, 4-ethylquinolin-8-ol has a melting point of 102 °C.[1] |
| ¹H NMR (ppm) | Aromatic protons (H2, H3, H4, H6, H7) are expected in the range of δ 7.0-9.0 ppm. The ethyl group protons would appear as a quartet (CH₂) around δ 2.8-3.0 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR (ppm) | Aromatic carbons are expected in the range of δ 110-160 ppm. The ethyl group carbons would appear at approximately δ 25-30 ppm (CH₂) and δ 12-16 ppm (CH₃). |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 173. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the quinoline ring.[3] |
| Infrared (IR) (cm⁻¹) | A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region. C-O stretching around 1200-1300 cm⁻¹. |
| UV-Vis Spectroscopy | Expected to show characteristic absorbance maxima for the 8-hydroxyquinoline chromophore, likely in the UV region. |
The logical workflow for the characterization of the synthesized product is depicted in the following diagram.
Caption: Logical workflow for the characterization of 5-ethylquinolin-8-ol.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis and characterization of 5-ethylquinolin-8-ol. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.[1]
3.1. Synthesis of 5-ethylquinolin-8-ol (Proposed Protocol)
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2-amino-4-ethylphenol (1 equivalent).
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Addition of Reagents: Cautiously add concentrated sulfuric acid (approximately 3-4 equivalents) to the flask while cooling in an ice bath.
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Addition of Propenal: Slowly add propenal (1.5 equivalents) dropwise to the stirred mixture, maintaining the temperature below 20 °C.
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Addition of Oxidizing Agent: Add the chosen oxidizing agent (e.g., nitrobenzene, 1.2 equivalents) to the reaction mixture.
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Heating: Heat the mixture under reflux for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
3.2. Characterization Protocols
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Melting Point: The melting point of the purified product should be determined using a standard melting point apparatus.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
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Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
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Mass Spectrometry (MS):
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Introduce a sample of the purified product into the mass spectrometer (e.g., via direct infusion or GC-MS).
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Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
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Analyze the fragmentation pattern to support the proposed structure.
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Infrared (IR) Spectroscopy:
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Prepare a sample of the purified product (e.g., as a KBr pellet or a thin film).
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Record the IR spectrum using an FTIR spectrometer.
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Identify the characteristic absorption bands for the functional groups present in the molecule.
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UV-Visible (UV-Vis) Spectroscopy:
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Dissolve a known concentration of the purified product in a suitable solvent (e.g., ethanol or methanol).
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Record the UV-Vis spectrum over an appropriate wavelength range.
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Determine the wavelength(s) of maximum absorbance (λₘₐₓ).
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This guide provides a comprehensive framework for the synthesis and characterization of 5-ethylquinolin-8-ol. Researchers should note that the proposed synthetic protocol may require optimization, and all experimental work should be conducted with appropriate safety precautions. The characterization data provided are predictive and should be confirmed through experimental analysis.
